tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H27N3O4 . It has a molecular weight of 337.41 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C17H27N3O4 . The structure can be analyzed using various spectroscopic methods such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 337.41 . The compound should be stored sealed in dry conditions at 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The compound is synthesized through various chemical reactions, such as acylation, sulfonation, substitution, nucleophilic substitution, oxidation, halogenation, and elimination reactions. These methods are optimized for higher yield and lower cost, making them suitable for industrial requirements (Wang et al., 2015); (Zhang et al., 2018).
Crystal Structure Analysis : X-ray crystallography reveals specific structural details like ring configurations and molecular packing, which are crucial for understanding the chemical properties of related compounds (Didierjean et al., 2004).
Intermediate for Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active compounds, including anticancer drugs and potential analgesics (Kong et al., 2016).
Applications in Drug Synthesis
Small Molecule Anticancer Drugs : It's a key intermediate for small molecule anticancer drugs, contributing to the development of new treatments for cancer (Zhang et al., 2018).
Nociceptin Antagonists : Efficient synthesis methods of this compound have been developed for the production of nociceptin antagonists, highlighting its role in the development of novel pharmaceuticals (Jona et al., 2009).
Molecular Studies
Molecular Structure and Configuration : Detailed studies on its molecular structure, including stereochemistry and crystallography, provide insights into its chemical behavior and potential applications (Moriguchi et al., 2014).
Derivative Synthesis : The synthesis of various derivatives demonstrates the compound's versatility as a building block for structurally diverse small molecules, useful in biological and medicinal chemistry research (Passarella et al., 2005).
Future Directions
The future directions for research on “tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. As this compound is used for research purposes , it could be explored in various scientific studies.
Properties
IUPAC Name |
tert-butyl 2-[(6-ethoxypyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-5-22-14-10-15(19-12-18-14)23-11-13-8-6-7-9-20(13)16(21)24-17(2,3)4/h10,12-13H,5-9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBNHXOQTBIWPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=N1)OCC2CCCCN2C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.